An In-Depth Technical Guide to the Chemical Properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)
An In-Depth Technical Guide to the Chemical Properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups on a naphthalene core, imparts a rich and versatile chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core chemical properties of H-acid. Moving beyond a mere catalog of data, this document delves into the causality behind its reactivity, provides field-proven insights into its analytical determination, and offers detailed experimental protocols for its synthesis and application. Our objective is to furnish a holistic understanding of H-acid, thereby empowering its effective utilization in research and development endeavors.
Physicochemical Properties: A Quantitative Overview
H-acid is typically a gray to brown crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉NO₇S₂ | |
| Molecular Weight | 319.31 g/mol | |
| CAS Number | 90-20-0 | |
| Appearance | Grey to brown powder | [1] |
| Melting Point | >300 °C | [2] |
| Solubility in Water | Generally soluble; solubility is pH-dependent.[3] | [3] |
| Solubility in Organic Solvents | Low solubility in non-polar organic solvents.[3] | [3] |
Solubility Profile:
The presence of two sulfonic acid groups renders H-acid highly polar and generally soluble in aqueous solutions.[3] This solubility is markedly influenced by pH. In acidic conditions, the protonation of the amino group can enhance solubility.[3] Conversely, in alkaline solutions, the deprotonation of the hydroxyl and sulfonic acid groups to form the corresponding salts also promotes solubility.[2] While precise quantitative data across a wide range of temperatures is not extensively published, it is understood to be slightly soluble in cold water and more readily soluble in hot water.[2] Its polar nature results in low solubility in non-polar organic solvents.[3]
Molecular Structure and Spectroscopic Analysis
The unique reactivity of H-acid is a direct consequence of its molecular structure. The naphthalene backbone provides a rigid scaffold, and the substituents—an amino group, a hydroxyl group, and two sulfonic acid groups—confer its characteristic chemical behavior.
Caption: pH-dependent regioselectivity of azo coupling with H-acid.
-
Acidic Conditions: In an acidic medium, the amino group is protonated, but it still directs the incoming electrophile (the diazonium ion) to the ortho position. The hydroxyl group's directing ability is diminished.
-
Alkaline Conditions: In an alkaline medium, the hydroxyl group is deprotonated to a phenoxide ion, which is a much stronger activating group than the amino group. This directs the coupling to the ortho position relative to the hydroxyl group.
This differential reactivity allows for the stepwise synthesis of disazo and polyazo dyes by controlling the pH of the reaction medium.
Experimental Protocols
To provide practical, actionable insights, this section details the laboratory-scale synthesis of H-acid and its subsequent use in the preparation of a common azo dye, Acid Black 1.
Laboratory Synthesis of H-Acid from Naphthalene
The synthesis of H-acid from naphthalene is a multi-step process involving sulfonation, nitration, reduction, and hydrolysis. [1][4][5][6] Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Sulfuric Acid (Oleum)
-
Concentrated Nitric Acid (HNO₃)
-
Iron filings
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
Workflow for H-Acid Synthesis:
Caption: Synthetic pathway for H-Acid from Naphthalene.
Step-by-Step Procedure:
-
Sulfonation: Naphthalene is treated with an excess of concentrated sulfuric acid and oleum at elevated temperatures. This results in the formation of naphthalene-2,7-disulfonic acid.
-
Nitration: The resulting sulfonation mixture is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1,8-dinitro-naphthalene-3,6-disulfonic acid.
-
Reduction: The dinitro compound is reduced to the corresponding diamino compound, 1,8-diaminonaphthalene-3,6-disulfonic acid, using a reducing agent such as iron in an acidic medium.
-
Hydrolysis: The diamino derivative is then subjected to hydrolysis with sodium hydroxide, followed by acidification, to replace one of the amino groups with a hydroxyl group, yielding H-acid.
-
Isolation and Purification: The crude H-acid is isolated by filtration and can be purified by recrystallization from hot water.
Synthesis of Acid Black 1 using H-Acid
Acid Black 1 is a disazo dye synthesized from H-acid, p-nitroaniline, and aniline. This synthesis beautifully illustrates the pH-dependent coupling of H-acid. [7] Materials:
-
H-acid
-
p-Nitroaniline
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
Workflow for Acid Black 1 Synthesis:
Caption: Two-step synthesis of Acid Black 1 from H-acid.
Step-by-Step Procedure:
-
Diazotization of p-Nitroaniline: p-Nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt of p-nitroaniline.
-
First Coupling (Acidic): The diazonium salt solution is added to a cooled, acidic solution of H-acid. The coupling occurs at the position ortho to the amino group of H-acid.
-
Diazotization of Aniline: In a separate vessel, aniline is diazotized using the same procedure as for p-nitroaniline.
-
Second Coupling (Alkaline): The solution containing the monoazo intermediate is made alkaline with sodium hydroxide or sodium carbonate. The diazonium salt of aniline is then added, and the second coupling takes place at the position ortho to the hydroxyl group of the H-acid moiety.
-
Isolation: The resulting Acid Black 1 dye is precipitated by the addition of salt (salting out), filtered, and dried.
Analytical Methods for Purity Assessment
Ensuring the purity of H-acid is critical for its use in synthesis, as impurities can lead to undesired side products and affect the quality of the final dyes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. [8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method can effectively separate H-acid from its common impurities, such as Koch acid and other isomers. [8] Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where H-acid and its potential impurities show significant absorbance (e.g., 254 nm or 280 nm).
-
Quantification: Purity is determined by comparing the peak area of H-acid to the total peak area of all components in the chromatogram.
Method Validation: A robust HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. [9][12]
Safety and Handling
H-acid, like many industrial chemicals, requires careful handling to minimize risks.
-
Hazards: It is irritating to the eyes, respiratory system, and skin. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling H-acid. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice. [2] * Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
Conclusion
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a molecule of significant industrial and research importance. Its chemical properties, governed by the interplay of its functional groups, make it a versatile building block, particularly in the realm of azo dye chemistry. A thorough understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and analytical methodologies is paramount for its effective and safe utilization. This guide has aimed to provide a comprehensive and practical overview to aid researchers and scientists in their work with this pivotal chemical intermediate.
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